molecular formula C16H14N2O2 B2445520 3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid CAS No. 797779-89-6

3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid

Cat. No. B2445520
CAS RN: 797779-89-6
M. Wt: 266.3
InChI Key: UAXLGHAFKLPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Propionic acid is a short-chain saturated fatty acid that is involved in many biosynthetic pathways . The combination of these two structures may result in a compound with unique properties, but specific information about “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” is not available in the literature.


Molecular Structure Analysis

Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Propionic acid has a three-carbon aliphatic chain with a carboxylic acid group at one end . The exact molecular structure of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” would depend on the specific arrangement and bonding of these components.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Indole is a crystalline solid at room temperature, while propionic acid is a colorless liquid . The properties of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” would depend on the specific arrangement and bonding of these components.

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and are used in the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Microbial Treatment

Indole derivatives are also used in the treatment of various microbial infections . They have shown to possess antimicrobial properties, making them useful in combating different types of disorders in the human body .

Plant Growth Regulation

The compound is similar to Indole-3-acetic acid (IAA), a plant hormone that belongs to the auxin class . IAA regulates almost all aspects of plant growth and development, and the compound could potentially have similar effects .

Tissue Differentiation

Beyond its role as a plant hormone, this compound regulates tissue differentiation . This makes it potentially useful in various biological and medical applications where tissue differentiation is required .

Apical Dominance

The compound also plays a role in apical dominance . Apical dominance is a central feature of the growth pattern of many plants, and compounds like this can help regulate this process .

Light Response

This compound may also play a role in the light response of organisms . Light response is a critical aspect of many biological processes, including plant growth and circadian rhythms .

Gravity Response

Similar to light response, this compound may also be involved in gravity response . Gravity response is a key factor in the growth and development of plants .

Synthesis of Other Compounds

Finally, this compound could potentially be used in the synthesis of other biologically active compounds . The indole ring system is a significant component of many natural products and drugs, and this compound could serve as a building block in the synthesis of these substances .

Future Directions

The study of indole derivatives is a vibrant field with potential applications in medicine, agriculture, and other industries . Future research could explore the synthesis, properties, and potential applications of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid”.

properties

IUPAC Name

3-(1H-indol-3-yl)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)9-13(11-5-7-17-8-6-11)14-10-18-15-4-2-1-3-12(14)15/h1-8,10,13,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLGHAFKLPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.